2,5-Difluoro-N-(4-fluorobenzyl)aniline
Description
2,5-Difluoro-N-(4-fluorobenzyl)aniline (CAS: 1019585-04-6) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₀F₃N and a molecular weight of 237.22 g/mol. It features a difluorinated aniline core (2,5-difluoro substitution) and a 4-fluorobenzyl group attached to the nitrogen atom. Fluorine atoms enhance lipophilicity and electron-withdrawing effects, influencing reactivity, metabolic stability, and interactions with biological targets such as enzymes or receptors . This compound is part of a broader class of fluorinated benzylamines studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-difluoro-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLSLDIMVFUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,5-difluoroaniline with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2,5-Difluoro-N-(4-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene rings can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced amines or other hydrogenated products.
Scientific Research Applications
2,5-Difluoro-N-(4-fluorobenzyl)aniline has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Fluorinated benzylamines vary in the positions of fluorine atoms on both the aniline ring and the benzyl group. Key analogs include:
Key Research Findings
- Substituent Position Matters : The 4-fluorobenzyl group in compound 13l underperformed compared to raltegravir’s deeper-binding moiety, highlighting the importance of substituent depth in hydrophobic interactions .
- Versatility in Drug Design : Fluorinated benzylamines serve as intermediates for complex molecules, such as pyridinamine derivatives (), which are explored for kinase inhibition or antimicrobial activity .
Biological Activity
Overview
2,5-Difluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by three fluorine substituents and an aniline moiety, suggests enhanced stability and reactivity, which may contribute to its biological effects.
Synthesis
The synthesis of 2,5-Difluoro-N-(4-fluorobenzyl)aniline typically involves the nucleophilic substitution reaction of 2,5-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often require heating to facilitate the formation of the desired product.
The biological activity of 2,5-Difluoro-N-(4-fluorobenzyl)aniline is largely attributed to its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to various biological effects. Notably, fluoroanilines can undergo bioactivation through cytochrome P-450 mediated monooxygenation, resulting in reactive metabolites such as benzoquinoneimines . This process is particularly significant for fluoroanilines with para-substituted fluorine, which exhibit increased chances of bioactivation compared to their non-fluorinated counterparts.
Biological Activities
Research has indicated that 2,5-Difluoro-N-(4-fluorobenzyl)aniline exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness in inhibiting growth in certain pathogenic bacteria.
- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing. Initial findings indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various fluorinated anilines, including 2,5-Difluoro-N-(4-fluorobenzyl)aniline. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cells : In a separate study focused on cancer therapeutics, 2,5-Difluoro-N-(4-fluorobenzyl)aniline was tested against multiple cancer cell lines. The compound showed IC50 values indicating cytotoxicity at micromolar concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of 2,5-Difluoro-N-(4-fluorobenzyl)aniline relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2,4-Difluoroaniline | Two fluorine atoms | Moderate antimicrobial activity |
| 2-Fluoro-N-(4-fluorobenzyl)aniline | One fluorine atom | Limited cytotoxicity |
| 2,5-Difluoro-N-(4-fluorobenzyl)aniline | Three fluorine atoms | Significant antimicrobial and anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
